molecular formula C12H17NO2 B032728 (s)-(4-Benzylmorpholin-3-yl)methanol CAS No. 101376-25-4

(s)-(4-Benzylmorpholin-3-yl)methanol

Cat. No.: B032728
CAS No.: 101376-25-4
M. Wt: 207.27 g/mol
InChI Key: CPLXVETYMUMERG-LBPRGKRZSA-N
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Description

(s)-(4-Benzylmorpholin-3-yl)methanol is a chiral compound with a morpholine ring substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-(4-Benzylmorpholin-3-yl)methanol typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.

    Introduction of the Benzyl Group: The benzyl group is introduced at the 4-position of the morpholine ring through a nucleophilic substitution reaction using benzyl chloride.

    Hydroxymethylation: The hydroxymethyl group is introduced at the 3-position through a reduction reaction, typically using sodium borohydride or lithium aluminum hydride as reducing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(s)-(4-Benzylmorpholin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, other alkylating agents.

Major Products Formed

    Oxidation: Formation of (s)-(4-Benzylmorpholin-3-yl)carboxylic acid.

    Reduction: Formation of various reduced derivatives depending on the reducing agent.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(s)-(4-Benzylmorpholin-3-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of morpholine derivatives.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-(4-Benzylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the hydroxymethyl group play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (s)-(4-Benzylmorpholin-3-yl)carboxylic acid
  • (s)-(4-Benzylmorpholin-3-yl)amine
  • (s)-(4-Benzylmorpholin-3-yl)ethanol

Uniqueness

(s)-(4-Benzylmorpholin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl group and the hydroxymethyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[(3S)-4-benzylmorpholin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLXVETYMUMERG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363825
Record name (s)-(4-benzylmorpholin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101376-25-4
Record name (s)-(4-benzylmorpholin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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